molecular formula C17H25NO3 B458133 Butyl 4-[(2-ethylbutanoyl)amino]benzoate

Butyl 4-[(2-ethylbutanoyl)amino]benzoate

Cat. No.: B458133
M. Wt: 291.4g/mol
InChI Key: BUDPFDUTAGRFJI-UHFFFAOYSA-N
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Description

Butyl 4-[(2-ethylbutanoyl)amino]benzoate is a benzoate ester derivative featuring a butyl ester group and a 4-amino substituent acylated with a 2-ethylbutanoyl moiety. The amide group enhances hydrolytic stability compared to simple esters, while the branched 2-ethylbutanoyl chain may influence steric interactions and solubility.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4g/mol

IUPAC Name

butyl 4-(2-ethylbutanoylamino)benzoate

InChI

InChI=1S/C17H25NO3/c1-4-7-12-21-17(20)14-8-10-15(11-9-14)18-16(19)13(5-2)6-3/h8-11,13H,4-7,12H2,1-3H3,(H,18,19)

InChI Key

BUDPFDUTAGRFJI-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC)CC

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Groups and Reactivity
  • Butyl 4-[(2-ethylbutanoyl)amino]benzoate: Contains an amide (-NHCO-) and ester (-COO-) group. The amide group resists hydrolysis due to resonance stabilization, while the ester is susceptible to hydrolysis under acidic/basic conditions.
  • Butyl benzoate: A simple ester lacking the amide substituent. Undergoes rapid hydrolysis to benzoic acid and butanol, especially under UV/TiO₂ photocatalysis .
  • Sodium benzoate derivatives (e.g., bispyribac-sodium): Feature ionic carboxylates for enhanced water solubility, unlike the neutral ester in the target compound. Used as herbicides, highlighting the role of substituents in bioactivity .

Table 1: Functional Group Comparison

Compound Functional Groups Hydrolysis Susceptibility Key Degradation Products
This compound Ester, Amide Low (amide-dominated) Not reported; likely stable aromatic intermediates
Butyl benzoate Ester High Benzoic acid, butyl-o-hydroxybenzoate
Bispyribac-sodium Carboxylate, pyrimidinyl ethers Low (ionic stability) Degrades via ether cleavage
Photodegradation Pathways

Butyl benzoate degrades under UV/TiO₂ via two pathways: (1) hydroxyl radical attack forming butyl-(2E,4E)-7-oxohepta-2,4-dienoate, and (2) hydrolysis to mono-butyl phthalate and benzoic acid . In contrast, the amide group in this compound likely delays hydrolysis, favoring oxidation of the ethylbutanoyl side chain or aromatic ring substitution. Such differences underscore the role of substituents in directing degradation mechanisms.

Hydrogen Bonding and Physical Properties

The amide group in this compound enables strong hydrogen bonding (N-H···O and C=O···H interactions), promoting crystalline packing and higher melting points compared to esters like butyl benzoate, which rely on weaker dipole-dipole interactions.

Table 2: Hydrogen Bonding Characteristics

Compound Hydrogen Bond Donors/Acceptors Likely Crystal Packing Behavior
This compound 2 donors (N-H), 2 acceptors Extended H-bond networks
Butyl benzoate 1 acceptor (ester C=O) Weak, disordered packing

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